Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization with formamide . The reaction conditions typically involve refluxing in solvents like ethanol or methanol, with the use of catalysts such as acetic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives such as:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.
Ethyl 1,7-dihydro-2-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Exhibits similar biological activities but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative effects against cancer cell lines, potential antiviral properties, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O3 with a molecular weight of approximately 302.34 g/mol. The compound features a triazolo-pyrimidine core which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various human cancer cell lines. For example:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Growth : It was found to dose-dependently inhibit the growth and colony formation of MGC-803 cells.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells and causes G2/M phase arrest.
- Signaling Pathway Modulation : It significantly inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .
Antiviral Activity
The compound has also been evaluated for its antiviral properties , particularly against influenza viruses:
- Mechanism : It disrupts the interaction between viral polymerase subunits PA and PB1, which is crucial for viral replication.
- Activity Metrics : Compounds similar to this compound showed EC50 values in the range of 25–47 μM against viral growth .
Other Pharmacological Activities
Beyond anticancer and antiviral activities, this compound may exhibit:
- Antimicrobial Effects : Some derivatives have shown antibacterial properties against various pathogens.
- Cytotoxicity : Related compounds have demonstrated cytotoxic effects on a range of cancer cell lines indicating potential for broader applications in oncology .
Case Study 1: Antiproliferative Activity
A study conducted on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated that modifications on the phenyl ring significantly influenced antiproliferative activity. Ethyl 7-(4-methoxyphenyl)-5-methyl derivative was among the most potent with an IC50 value lower than many existing treatments .
Case Study 2: Antiviral Efficacy
Research on triazolopyrimidine-based inhibitors revealed that certain structural modifications could enhance antiviral efficacy. Ethyl 7-(4-methoxyphenyl)-5-methyl derivatives were shown to effectively inhibit viral replication in vitro .
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N4O3/c1-4-23-15(21)13-10(2)19-16-17-9-18-20(16)14(13)11-5-7-12(22-3)8-6-11/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
MQNZQNQZFWHKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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